2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Catalog No.
S943084
CAS No.
152019-74-4
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

CAS Number

152019-74-4

Product Name

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

IUPAC Name

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-3-8-6-4-5-7(2)9(8)12-10(13)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

SAWXESXDACFEPC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C(=O)O)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(=O)O)C

Analysis of Water Samples in Environmental Science

Specific Scientific Field: Environmental Science

Comprehensive and Detailed Summary of the Application: “S-Metolachlor Metabolite CGA 50720” is used as a reference standard in the analysis of water samples. It is particularly useful in the study of surface water and groundwater .

Detailed Description of the Methods of Application or Experimental Procedures: The compound is utilized in conjunction with direct injection liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This technique allows for the detection and quantification of the analyte in water samples .

Thorough Summary of the Results or Outcomes Obtained: The use of “S-Metolachlor Metabolite CGA 50720” in LC-ESI-MS allows for accurate analysis of water samples. While specific results or outcomes may vary depending on the particular study or experiment, the use of this compound contributes to our understanding of water quality and the presence of certain substances in our environment .

Use as a Reference Standard in Pesticide Analysis

Specific Scientific Field: Analytical Chemistry

Comprehensive and Detailed Summary of the Application: “S-Metolachlor Metabolite CGA 50720” is used as a reference standard in the analysis of pesticides. It is particularly useful in the study of acetochlor, a herbicide used for the preemergence control of annual grasses and broad-leaved weeds in corn, soybeans, and other crops .

Detailed Description of the Methods of Application or Experimental Procedures: The compound is utilized in conjunction with high-performance liquid chromatography (HPLC), ultraviolet-visible spectroscopy (UV/Vis spectroscopy), and gas chromatography (GC). These techniques allow for the detection and quantification of the analyte in pesticide samples .

Thorough Summary of the Results or Outcomes Obtained: The use of “S-Metolachlor Metabolite CGA 50720” in HPLC, UV/Vis spectroscopy, and GC allows for accurate analysis of pesticide samples. While specific results or outcomes may vary depending on the particular study or experiment, the use of this compound contributes to our understanding of pesticide composition and the presence of certain substances in our environment .

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a chemical compound notable for its diverse applications in scientific research and industry. It features a complex molecular structure, characterized by the presence of an aniline derivative and an oxoacetic acid moiety, which contributes to its reactivity and potential utility in various fields, including drug synthesis and catalysis.

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
  • Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Reagents typically used in these reactions include:

  • Oxidizing agents: Such as potassium permanganate.
  • Reducing agents: Like sodium borohydride.
  • Nucleophiles: For substitution reactions.

Major Products Formed

The main products from these reactions include:

  • Oxo derivatives
  • Hydroxyl derivatives
  • Substituted analogs of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

This compound exhibits significant biological activity, particularly in the context of enzyme interactions and metabolic pathways. It has been shown to participate in the metabolism of s-metolachlor, a herbicide, indicating its relevance in agricultural biochemistry. Additionally, it is being investigated for potential therapeutic properties, making it a candidate for further pharmacological studies .

Synthetic Routes

The synthesis typically involves the reaction of 2-ethyl-6-methylaniline with oxoacetic acid. This reaction is carried out under controlled conditions with appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

For large-scale production, optimized reaction conditions are employed to maximize efficiency. Advanced catalytic systems and continuous flow reactors are often used to ensure consistent quality and high throughput during synthesis.

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Used in studies of enzyme mechanisms and metabolic pathways.
  • Medicine: Investigated for its therapeutic potential and as a precursor in drug development.
  • Industry: Utilized in producing advanced materials and as a catalyst in industrial processes.

Research on this compound has focused on its interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve binding to active or allosteric sites on proteins, leading to changes in their activity. This aspect is crucial for understanding its potential therapeutic uses and biological implications .

Several compounds share structural similarities with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. Notable examples include:

  • (2,6-Dimethylanilino)(oxo)acetic acid: Similar structure but different substituents, affecting reactivity and applications.
  • (2-Ethyl-4-methylanilino)(oxo)acetic acid: An analog with different positional isomers, influencing its chemical properties.
  • (2-Methylphenyl)amino(oxo)acetic acid: Another related compound that serves as a building block for complex organic molecules.

Uniqueness

The uniqueness of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to these similar compounds. This specificity makes it particularly valuable for targeted research applications .

XLogP3

1.4

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2-Ethyl-6-methylanilino)(oxo)acetic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-16

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